molecular formula C126H238N26O22 B549185 Sinapultide CAS No. 138531-07-4

Sinapultide

Cat. No. B549185
M. Wt: 2469.4 g/mol
InChI Key: QSIRXSYRKZHJHX-TWXHAJHVSA-N
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Description

Sinapultide, also known as KL4 peptide, is a synthetic protein designed to mimic human lung surfactant protein B . It is a 21-residue peptide made up of lysine (K) and leucine (L) residues with the sequence KLLLLKLLLLKLLLLKLLLLK (KL4), in aqueous dispersion with the phospholipids DPPC (dipalmitoylphosphatidylcholine), POPG (palmitoyloleoyl-phosphatidylglycerol), and palmitic acid . It is used to treat infant respiratory distress syndrome .


Synthesis Analysis

The synthesis of Sinapultide involves the creation of microbubbles (MBs) as ultrasound contrast agents. The optimized MBs are generated from a mixture of phospholipid components and Sinapultide .


Molecular Structure Analysis

Sinapultide has a molecular formula of C126H238N26O22 . It is a 21-amino acid peptide that is formulated to mimic the essential attributes of the human surfactant protein B (SP-B) .


Chemical Reactions Analysis

Sinapultide interacts with lipid molecules to stabilize the shells of lipid microbubbles (MBs). The stability of MBs increases effectively when the appropriate amount of Sinapultide is added due to the decrease of surface tension .


Physical And Chemical Properties Analysis

Sinapultide has an average molecular weight of 2469.45 Da . The optimized microbubbles (MBs) generated from a mixture of phospholipid components and Sinapultide have an average diameter of 1.82 ± 0.15 μm and a zeta potential of −55.2 ± 3.9 mV .

Scientific Research Applications

1. Treatment of Acute Lung Injury

Sinapultide, a pulmonary surfactant, has been explored for treating lung injury diseases. A study by Liu et al. (2020) demonstrated that sinapultide-loaded microbubbles, when combined with ultrasound, could reduce the secretion of inflammatory cytokines and increase surfactant protein A expression in alveolar epithelial cells. This combination significantly improved the pathological morphology of lung tissue in a mouse model of acute lung injury.

2. Synthetic Pulmonary Surfactant for Respiratory Distress

Sinapultide, also known as KL4, is the first peptide-based replacement for surfactant protein B approved for clinical use in pulmonary surfactant therapies. Braide-Moncoeur et al. (2016) Braide-Moncoeur et al. (2016) highlighted its potential in treating respiratory distress syndromes and acute lung injury, emphasizing its structural plasticity and ability to form stable monolayers at air-water interfaces.

3. Role in Respiratory Distress Syndrome in Preterm Infants

Lucinactant, containing sinapultide, has been suggested as an effective treatment for respiratory distress syndrome in preterm infants. Donn (2005) Donn (2005) mentioned its ongoing investigations for other indications like meconium aspiration syndrome, bronchopulmonary dysplasia, and asthma. Its non-animal origin reduces risks associated with animal-derived surfactants.

4. Ultrasound Contrast Agents

Sinapultide has been utilized to increase the stability and contrast enhancement duration of microbubbles, making them promising as ultrasound contrast agents. Liu et al. (2018) Liu et al. (2018) found that sinapultide-loaded lipid microbubbles exhibited enhanced echogenicity and could be potentially used for clinical applications.

5. Attenuation of Inflammation in Respiratory Distress Syndrome

Wolfson et al. (2008) Wolfson et al. (2008) reported that Surfaxin®, containing sinapultide, showed a greater ability to attenuate lung inflammation and preserve lung structure in preterm lambs with respiratory distress syndrome compared to animal-derived surfactant replacement therapy.

6. Prevention of Respiratory Distress in Premature Infants

Jordan and Donn (2013) Jordan & Donn (2013) conducted a meta-analysis showing that lucinactant, with sinapultide, is as effective as animal-derived surfactants in preventing respiratory distress syndrome in premature neonates. It has potential benefits due to its resistance to inactivation and lower risks of infection.

Future Directions

Windtree Therapeutics, the company that licensed Sinapultide, plans to conduct a phase III trial for Respiratory distress syndrome in 2018 . They are currently developing aerosolized KL4 surfactant to treat RDS in premature infants, and thereafter, to potentially address a range of indications in neonatal, pediatric and adult critical care patient populations .

Relevant papers on Sinapultide include studies on Sinapultide-loaded lipid microbubbles and the stabilization effect of Sinapultide on the shells of lipid microbubbles .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRXSYRKZHJHX-TWXHAJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H238N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160707
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Endogenous pulmonary surfactant lowers surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures. A deficiency of pulmonary surfactant in premature infants results in RDS. Surfaxin, the drug in which this protein is included, compensates for the deficiency of surfactant and restores surface activity to the lungs of these infants. To explore the mechanisms of protection that this sinapultide offers against RDS, in vitro assays were performed with human and murine endothelial cell monolayers, and polymorphonuclear leukocyte (PMN) transmigration in the presence or absence of KL(4)-surfactant or lipid controls was studied. Based on morphology, histopathology, white blood cell count, percentage of PMNs, and protein concentration in bronchoalveolar lavage fluid, the results that showed KL(4)-surfactant, blocked neutrophil influx into alveoli and thus prevented lung injury. Additionally, in vitro assays demonstrated KL(4)-surfactant decreased neutrophil transmigration at the endothelial cell level. KL(4)-surfactant diminished inflammation and lung permeability when compared with controls in both mouse models of lung injury. Evidence suggests the anti-inflammatory mechanism of the KL(4)-peptide is achieved through inhibition of PMN transmigration through the endothelium.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sinapultide

CAS RN

138531-07-4
Record name Sinapultide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
284
Citations
D Liu, Z Zhang, Z Qin, J Xing, Y Liu, J Jin… - Journal of Materials …, 2018 - pubs.rsc.org
… The optimized MBs generated from a mixture of phospholipid components and sinapultide … between sinapultide and lipid molecules and the stabilization mechanism of sinapultide on …
Number of citations: 8 pubs.rsc.org
D Liu, Y Chen, F Li, C Chen, P Wei… - Drug Design …, 2020 - Taylor & Francis
… , to the best of our knowledge the use of sinapultide MBs combined with ultrasound effect for … sinapultide-loaded MBs exhibited a good safety profile in mice. In conclusion, sinapultide-…
Number of citations: 6 www.tandfonline.com
MK Lal, SK Sinha - Therapeutic advances in respiratory …, 2008 - journals.sagepub.com
Respiratory distress syndrome (RDS) is a leading cause of mortality and morbidity in preterm infants. Surfactant replacement therapy has been widely used to prevent and treat RDS in …
Number of citations: 26 journals.sagepub.com
O Braide-Moncoeur, NT Tran, JR Long - Current Opinion in Chemical …, 2016 - Elsevier
… Sinapultide formulation and clinical development KL 4 , or sinapultide, is made synthetically and the purified peptide is combined with DPPC and POPG phospholipids and palmitic acid …
Number of citations: 26 www.sciencedirect.com
F Moya - Inpharma, 2007 - Springer
… for sinapultide … sinapultide recipients than for poractant alfa recipients. Moreover, the fixed-time-point estimates of mortality at 1 year corrected age were significantly lower for sinapultide …
Number of citations: 0 link.springer.com
TE Wiswell, RM Smith, LB Katz, L Mastroianni… - Springer
Three patients died, all of whom were in the group of 5 initially identified as having sepsis as a contributing factor to ARDS. By day 28, the number of days alive and off mechanical …
Number of citations: 0 link.springer.com
SM Donn - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
… In addition, lucinactant contains sinapultide, a synthetic peptide which … Sinapultide is a 21 amino acid peptide, consisting of … Sinapultide is a rare example of a small peptide mimetic of a …
Number of citations: 22 www.tandfonline.com
E Piehl, A Fernandez-Bustamante - Drugs of Today, 2012 - access.portico.org
… 21-amino-acid peptide known as sinapultide. Sinapultide mimics an amphipathic tail portion of SP-… Lucinactant has a higher concentration of sinapultide than the concentrations of SP-B …
Number of citations: 15 access.portico.org
BK Jordan, SM Donn - Expert Review of Clinical Pharmacology, 2013 - Taylor & Francis
… Sinapultide interacts to stabilize the phospholipid at the air–liquid interface. The hydrophilic portion … Like SP-B, sinapultide functions to enhance the spread and stabilization of the lipid …
Number of citations: 16 www.tandfonline.com
J Mazela, TA Merritt, MH Terry, TJ Gregory… - Pediatric research, 2012 - nature.com
… Surfaxin (lucinactant; sinapultide surfactant), an FDA approved, synthetic surfactant that contains a peptide, sinapultide, combined in an aqueous dispersion with the phospholipids …
Number of citations: 16 www.nature.com

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